molecular formula C16H13ClN4O2S B12051789 3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-64-7

3-(3-Chlorophenyl)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051789
CAS No.: 478254-64-7
M. Wt: 360.8 g/mol
InChI Key: PXOYAOUDGNPTFH-GIJQJNRQSA-N
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Description

2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a chlorophenyl group, and a methoxyphenol moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The chlorophenyl group is introduced via a substitution reaction, and the methoxyphenol moiety is added through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methoxyphenol moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-4-METHOXYPHENOL
  • **2-(((3-(3-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL

Uniqueness

2-(((3-(3-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)-6-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the methoxyphenol moiety contributes to its stability and solubility.

Properties

CAS No.

478254-64-7

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4O2S/c1-23-13-7-3-5-11(14(13)22)9-18-21-15(19-20-16(21)24)10-4-2-6-12(17)8-10/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

PXOYAOUDGNPTFH-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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